Cas no 304889-06-3 (N-(4-methoxyphenyl)-3-phenoxypropanamide)

N-(4-methoxyphenyl)-3-phenoxypropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-methoxyphenyl)-3-phenoxypropanamide
- Propanamide, N-(4-methoxyphenyl)-3-phenoxy-
- SR-01000410583
- AKOS001613582
- F0405-2687
- Oprea1_179395
- HMS2282B08
- SMR000141179
- Oprea1_154707
- SR-01000410583-1
- HMS1609G09
- 304889-06-3
- MLS000533741
- CHEMBL1328688
-
- Inchi: 1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)17-16(18)11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)
- InChI Key: QGTBXPAYXVPCLR-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CCC(NC1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 271.12084340g/mol
- Monoisotopic Mass: 271.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 47.6Ų
Experimental Properties
- Density: 1.172±0.06 g/cm3(Predicted)
- Boiling Point: 488.4±30.0 °C(Predicted)
- pka: 13.85±0.70(Predicted)
N-(4-methoxyphenyl)-3-phenoxypropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0405-2687-5μmol |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
304889-06-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0405-2687-20mg |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
304889-06-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0405-2687-25mg |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
304889-06-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0405-2687-10μmol |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
304889-06-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0405-2687-1mg |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
304889-06-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0405-2687-30mg |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
304889-06-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0405-2687-50mg |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
304889-06-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0405-2687-3mg |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
304889-06-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0405-2687-4mg |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
304889-06-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0405-2687-15mg |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
304889-06-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-(4-methoxyphenyl)-3-phenoxypropanamide Related Literature
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on N-(4-methoxyphenyl)-3-phenoxypropanamide
N-(4-Methoxyphenyl)-3-Phenoxypropanamide: A Comprehensive Overview
N-(4-Methoxyphenyl)-3-Phenoxypropanamide, also known by its CAS number 304889-06-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methoxyphenyl group with a phenoxypropanamide moiety. The N-(4-methoxyphenyl) group contributes to the compound's stability and bioavailability, while the 3-phenoxypropanamide portion plays a crucial role in its pharmacological activity.
Recent studies have highlighted the potential of N-(4-Methoxyphenyl)-3-Phenoxypropanamide in various therapeutic applications. For instance, researchers have explored its role as a modulator of cellular signaling pathways, particularly in the context of neurodegenerative diseases. The compound has been shown to interact with key enzymes involved in inflammation and oxidative stress, making it a promising candidate for anti-inflammatory and antioxidant therapies.
The synthesis of N-(4-Methoxyphenyl)-3-Phenoxypropanamide involves a multi-step process that typically includes nucleophilic substitution and amide bond formation. The use of advanced catalytic systems has enabled chemists to optimize the reaction conditions, thereby improving the yield and purity of the final product. This has been particularly important for large-scale production, ensuring that the compound meets the stringent quality standards required for pharmaceutical applications.
In terms of structural characterization, N-(4-Methoxyphenyl)-3-Phenoxypropanamide has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided valuable insights into the compound's conformational flexibility and stereochemistry, which are critical factors in determining its biological activity.
One of the most exciting developments in recent years has been the exploration of N-(4-Methoxyphenyl)-3-Phenoxypropanamide as a potential lead compound for drug discovery. Preclinical studies have demonstrated its ability to inhibit key targets associated with cancer progression, such as tyrosine kinases and histone deacetylases (HDACs). These findings suggest that the compound could be developed into a novel therapeutic agent for treating various types of cancer.
Moreover, N-(4-Methoxyphenyl)-3-Phenoxypropanamide has shown promise in addressing metabolic disorders, such as obesity and type 2 diabetes. By modulating lipid metabolism and insulin sensitivity, the compound has been found to improve glucose tolerance and reduce adiposity in preclinical models. These results highlight its potential as a multifunctional agent with broad therapeutic applications.
Despite its numerous advantages, further research is needed to fully understand the mechanisms underlying N-(4-Methoxyphenyl)-3-Phenoxypropanamide's biological effects. Long-term toxicity studies and clinical trials are essential to evaluate its safety profile and efficacy in human subjects. Additionally, efforts should be made to explore alternative synthetic routes that could enhance scalability and reduce production costs.
In conclusion, N-(4-Methoxyphenyl)-3-Phenoxypropanamide represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. With ongoing advancements in chemical synthesis and drug discovery technologies, this compound is poised to play a significant role in addressing some of the most pressing health challenges of our time.
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